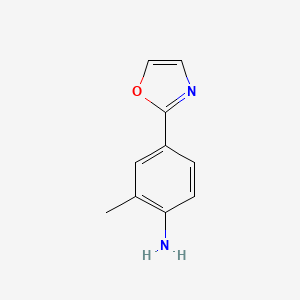

2-Methyl-4-(1,3-oxazol-2-yl)aniline

説明

Chemical Structure:

2-Methyl-4-(1,3-oxazol-2-yl)aniline (C₉H₉N₂O) is an aniline derivative substituted with a methyl group at the 2-position and a 1,3-oxazole ring at the 4-position. The oxazole moiety is a five-membered heterocycle containing one oxygen and one nitrogen atom, contributing to its electronic and steric properties.

For example, 2-[4,5-dihydro-1,3-oxazol-2-yl]aniline (a related dihydro-oxazole derivative) is synthesized via modifications of Gómez et al.'s method using aqueous HCl and sodium nitrite .

Applications:

Such compounds are pivotal in medicinal chemistry and materials science. Substituted anilines with heterocyclic groups are often intermediates in dye synthesis (e.g., azo dyes) or ligands in catalysis .

特性

IUPAC Name |

2-methyl-4-(1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQABOESCWYYATB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC=CO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Chemistry

In the field of chemistry, 2-Methyl-4-(1,3-oxazol-2-yl)aniline serves as a crucial building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds with desirable properties.

Biology

Biologically, this compound has been utilized in studies focusing on enzyme interactions and protein binding. Its structural features allow it to interact with biological targets, potentially influencing enzymatic activities and cellular processes.

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Antimicrobial Activity : Research has indicated that this compound exhibits promising antimicrobial properties against multi-drug resistant strains.

- Anticancer Properties : Studies have shown that it can significantly reduce tumor growth in vivo models, highlighting its potential as an anticancer agent.

Cancer Treatment

A notable study evaluated the effects of this compound on tumor growth using xenograft models. The results indicated a significant reduction in tumor size when administered at specific dosages over a two-week period. This suggests a mechanism that may involve apoptosis induction or inhibition of cell proliferation.

Antimicrobial Testing

Another study assessed the compound's efficacy against multi-drug resistant bacterial strains using standard antimicrobial susceptibility testing methods. The results demonstrated that this compound exhibited notable antibacterial activity, warranting further exploration into its mechanisms and potential clinical applications.

作用機序

The mechanism by which 2-Methyl-4-(1,3-oxazol-2-yl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

類似化合物との比較

2-(1,3,4-Oxadiazol-2-yl)aniline

- Structure : Replaces the oxazole with a 1,3,4-oxadiazole ring (C₈H₇N₃O), introducing an additional nitrogen atom.

- Synthesis: Prepared via reaction of 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane in dry CH₂Cl₂, yielding a planar structure with co-planar aromatic rings .

- Properties :

2-[4,5-Dihydro-1,3-oxazol-2-yl]aniline

2-(4-Methylthiazol-2-yl)aniline

- Structure : Substitutes oxazole with a thiazole ring (C₁₀H₁₀N₂S), replacing oxygen with sulfur.

- Properties: Sulfur’s larger atomic radius and polarizability enhance π-electron delocalization, altering redox behavior. Potential applications in bioactive molecules, as thiazoles are common in pharmaceuticals .

2-Methyl-4-(1H-pyrazol-1-yl)aniline

- Structure : Incorporates a pyrazole ring (C₁₀H₁₁N₃), introducing two adjacent nitrogen atoms.

- Synthesis : Routes involve nucleophilic substitution or cyclization reactions, as reported in LookChem’s synthetic pathway analysis .

- Properties :

Comparative Analysis Table

Research Findings and Implications

- Electronic Effects : Oxazole and oxadiazole derivatives exhibit stronger electron-withdrawing properties compared to pyrazole or thiazole analogs, influencing their utility in charge-transfer materials .

- Biological Relevance : Thiazole and pyrazole derivatives are more prevalent in drug discovery due to their heteroatom configurations, which mimic natural heterocycles in enzymes .

生物活性

2-Methyl-4-(1,3-oxazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 174.203 g/mol. The compound features an aniline moiety substituted with a 1,3-oxazole ring, which contributes to its unique chemical reactivity and biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it has been shown to inhibit human carbonic anhydrases (hCA), which are crucial in regulating physiological pH and ion transport.

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer properties. For example:

- Cytotoxicity : A study demonstrated that compounds related to this structure showed cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 0.65 µM to 2.41 µM .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| This compound | HeLa | 2.41 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antitubercular Activity : In a study by Dighe et al. (2012), various derivatives were tested against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment.

| Pathogen | MIC (µM) |

|---|---|

| Mycobacterium tuberculosis | <10 |

Other Biological Activities

Additionally, research has highlighted other biological activities:

- Antidepressant and Anxiolytic Effects : Kumar et al. (2017) synthesized related compounds and evaluated their potential in treating mental health disorders, suggesting a role in pharmacological applications for anxiety and depression .

Study on Carbonic Anhydrase Inhibition

A significant study focused on the inhibition of human carbonic anhydrases by derivatives of this compound. The findings revealed that these compounds could selectively inhibit hCA at nanomolar concentrations, showcasing their potential as therapeutic agents in conditions where carbonic anhydrase modulation is beneficial .

Synthesis and Biological Evaluation

In another research effort, a series of oxazole derivatives were synthesized and evaluated for their biological activities across multiple platforms. The results indicated that modifications in the oxazole ring significantly influenced the anticancer potency and selectivity towards different cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。